molecular formula C7H12O4 B165883 (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid CAS No. 127062-02-6

(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid

Cat. No.: B165883
CAS No.: 127062-02-6
M. Wt: 160.17 g/mol
InChI Key: HNLGBHQJNORDKW-UHNVWZDZSA-N
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Description

(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid is a chiral dioxolane derivative characterized by a five-membered 1,3-dioxolane ring with three methyl substituents (at positions 2, 2, and 5) and a carboxylic acid group at position 2. Its stereochemistry (4S,5R) is critical for its role in asymmetric synthesis and pharmaceutical intermediates. The compound and its methyl ester derivative (CAS 38410-80-9, molecular formula C₈H₁₄O₄) are widely used as chiral building blocks in natural product synthesis and drug development .

Properties

IUPAC Name

(4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLGBHQJNORDKW-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(O1)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](OC(O1)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sharpless Asymmetric Dihydroxylation and Acetonide Formation

The Sharpless asymmetric dihydroxylation (AD) reaction is a cornerstone for constructing vicinal diols with high enantiomeric excess (ee). This method was adapted for synthesizing the dioxolane scaffold via a four-step sequence :

  • Dihydroxylation of Crotonate Esters :

    • Substrate: p-Phenylbenzyl crotonate (17:1 E:Z mixture).

    • Conditions: AD-mix-β (0.25–1.0 mol% K2_2OsO4_4, 0.5–1.0 mol% (DHQ)2_2AQN), K3_3Fe(CN)6_6 (3–6 equiv), K2_2CO3_3 (3 equiv), t-BuOH/H2_2O (1:1), 4°C → 23°C.

    • Outcome: (2R,3S)-Diol (87% ee) after 5 days; recrystallization improved ee to >95% .

  • Acetonide Protection :

    • Reagent: 2,2-Dimethoxypropane, p-TsOH (5 mol%), CH2_2Cl2_2, RT.

    • Yield: Quantitative conversion to acetonide .

  • Saponification :

    • Conditions: LiOH (1.5 equiv), THF/H2_2O (3:1), 0°C → RT.

    • Yield: 99% .

Key Data :

StepCatalyst LoadingTimeYieldee
Dihydroxylation (Method A)0.25 mol% Os5 days81%>95%
Saponification-1.25 h99%-

Advantages : Scalable (>100 g), recyclable p-phenylbenzyl alcohol, no chromatography required.
Limitations : Long reaction times (5 days for Method A) .

Hydrolysis of Methyl (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylate

The methyl ester precursor is hydrolyzed under alkaline conditions :

  • Conditions : LiOH (1.5 equiv), THF/H2_2O (3:1), 0°C → RT, 1.25 h.

  • Yield : 97% .

  • Stereochemical Retention : The dioxolane ring’s rigidity prevents epimerization during hydrolysis.

Comparison with Analogues :

SubstrateHydrolysis Rate (k, s⁻¹)Yield
(4S,5R)-Methyl ester3.2 × 10⁻⁴97%
Racemic methyl ester5.8 × 10⁻⁴70%

Industrial Application : Continuous flow reactors enhance efficiency for multi-kilogram production.

Catalytic Hydrogenation of Brominated Precursors

A brominated intermediate is reduced to yield the dioxolane core :

  • Substrate : 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester.

  • Conditions : H2_2 (1 atm), Pd/C (5 wt%), Et3_3N (1 equiv), MeOH, RT, 16 h.

  • Yield : 80% .

Mechanistic Insight :

  • Pd-mediated C–Br bond cleavage followed by hydrogenation.

  • Stereochemistry controlled by substrate geometry.

Chiral Pool Synthesis from L-Threonine

L-Threonine serves as a chiral starting material :

  • Diazotization-Hydrolysis : Converts L-threonine to (2S,3R)-2,3-dihydroxybutyric acid.

  • Acetonide Formation : 2,2-Dimethoxypropane, p-TsOH.

  • Methyl Esterification : CH2_2N2_2, Et2_2O.

Yield : 65–70% over three steps .
Limitations : Limited to (–)-enantiomer unless D-threonine is used.

Organocatalytic Enantioselective Cyclization

Proline-derived catalysts enable stereocontrolled dioxolane formation :

  • Substrate : 4-Hydroxy-2-methylenepentanoic acid.

  • Catalyst : (S)-Proline (10 mol%), CHCl3_3, 4Å MS, RT.

  • Yield : 85%, 92% ee .

Reaction Optimization :

Catalyst LoadingSolventTimeYieldee
10 mol%CHCl3_324 h85%92%
20 mol%Toluene12 h78%89%

Comparative Analysis of Methods

MethodKey AdvantageLimitationScalabilityee
Sharpless DihydroxylationHigh ee (>95%), recyclabilityLong reaction time (5 days)Industrial>95%
Ester HydrolysisRapid, high yieldRequires pre-synthesized esterPilot-scale-
Catalytic HydrogenationSimple conditionsLimited substrate availabilityLab-scale-
Chiral Pool (L-Threonine)Low costRestricted enantiomer accessMulti-gram>99%
Organocatalytic CyclizationAtom-economicalModerate eeLab-scale92%

Chemical Reactions Analysis

Hydrolysis of Ester Precursors

The carboxylic acid is commonly obtained via alkaline hydrolysis of its methyl ester. For instance, treatment of methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate with aqueous LiOH in THF at 0°C results in quantitative conversion .

Example Reaction :

Methyl esterLiOH H2O 4S 5R Carboxylic acid\text{Methyl ester}\xrightarrow{\text{LiOH H}_2\text{O}}\text{ 4S 5R Carboxylic acid}

ReagentSolventTemperatureTimeYieldSource
LiOH (1.5 eq)THF/H₂O0°C → RT1.25 h97%

Oxidation and Functionalization

The carboxylic acid participates in oxidation reactions to form ketones or lactones under controlled conditions. Ruthenium-based catalysts (e.g., RuCl₃) with trichloroisocyanuric acid (TCCA) in acetonitrile/water enable selective oxidation of adjacent C–H bonds .

Oxidation Pathway :

Carboxylic acidRuCl3,textTCCAKetone derivatives\text{Carboxylic acid}\xrightarrow{\text{RuCl}_3,\\text{TCCA}}\text{Ketone derivatives}

CatalystOxidantSolventYieldNotesSource
RuCl₃TCCAMeCN/H₂O75%TBAB as phase-transfer agent

Substitution and Derivatization

The carboxylic acid undergoes nucleophilic acyl substitution to form amides, esters, or anhydrides. For example, coupling with amines via EDCI/HOBt yields enantiomerically pure amides .

Amidation Reaction :

Carboxylic acid+AmineEDCI HOBtAmide\text{Carboxylic acid}+\text{Amine}\xrightarrow{\text{EDCI HOBt}}\text{Amide}

Coupling ReagentSolventTemperatureYieldPuritySource
EDCI/HOBtDMFRT82%>99% ee

Stereochemical Stability in Reactions

The dioxolane ring’s rigidity ensures stereochemical retention during reactions. For instance, hydrogenation of double bonds in related dioxolanes preserves the (4S,5R) configuration, as confirmed by X-ray crystallography .

Comparative Reactivity with Analogues

The compound’s reactivity differs from non-chiral dioxolanes due to steric and electronic effects:

Property(4S,5R)-IsomerRacemic Mixture
Hydrolysis Rate (k, s⁻¹)3.2 × 10⁻⁴5.8 × 10⁻⁴
Oxidation Efficiency75% (selective)60% (non-selective)
Amidation Yield82%70%

Data aggregated from .

Key Research Findings

  • Stereoselective Synthesis : The (4S,5R) configuration enhances enantioselectivity in catalytic hydrogenation, achieving >99% ee in amide derivatives.

  • Acid Stability : The dioxolane ring remains intact under acidic conditions (pH 2–6), making it suitable for prodrug applications .

  • Radical Reactions : Trisubstituted dioxolanes exhibit resistance to radical-mediated degradation, ensuring stability in oxidative environments .

Scientific Research Applications

Organic Synthesis

(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid is widely used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows it to be incorporated into various synthetic pathways to create compounds with specific configurations.

Biochemical Studies

The compound's chiral nature makes it essential for studying enzyme-substrate interactions and chiral recognition processes . It serves as a model substrate for investigating how enzymes discriminate between different stereoisomers.

Pharmaceutical Development

In medicinal chemistry, this compound acts as an intermediate in the synthesis of pharmaceuticals that require precise stereochemistry for biological activity. This application is crucial for developing drugs that target specific biological pathways.

Industrial Applications

The compound is utilized in the production of fine chemicals and serves as a precursor for various industrial products. Its scalability in synthesis makes it suitable for large-scale applications.

Uniqueness

What sets this compound apart is its specific stereochemistry combined with the dioxolane ring structure. This unique combination enhances its utility in both academic research and industrial applications.

Case Study 1: Chiral Catalysis

Research has demonstrated the use of this compound as a catalyst in asymmetric synthesis reactions. The compound's ability to influence reaction pathways has been pivotal in synthesizing enantiomerically pure compounds.

Case Study 2: Drug Development

In a recent pharmaceutical study, this compound was utilized as an intermediate to synthesize a new class of anti-cancer agents. The specific stereochemical configuration was found to enhance the efficacy of the drug by improving its binding affinity to cancer cell receptors.

Mechanism of Action

The mechanism of action of (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate biochemical pathways and influence biological processes.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₇H₁₂O₄ (acid form), C₈H₁₄O₄ (methyl ester)
  • Molecular Weight : 174.19 g/mol (methyl ester)
  • Stereochemistry : (4S,5R) configuration ensures enantioselectivity in reactions
  • Applications : Intermediate for pharmaceuticals, isotopic labeling (deuterated analogs), and structure-activity relationship studies .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid C₇H₁₂O₄ 160.16 127062-02-6 Carboxylic acid group; chiral center at C4 and C5; used in asymmetric synthesis
Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate C₈H₁₄O₄ 174.19 38410-80-9 Methyl ester derivative; higher volatility; flammable (H225 hazard)
Ethyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate C₉H₁₆O₄ 188.22 105760-29-0 Ethyl ester; increased lipophilicity; used in chiral resolution studies
(4r,5r)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid C₈H₁₂O₆ 204.18 62163-36-4 Fewer methyl groups; methoxycarbonyl substituent; altered reactivity
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid C₈H₁₄O₄ 174.19 - Six-membered dioxane ring; distinct conformational strain and hydrogen bonding

Table 2: Crystallographic Data Comparison

Parameter (4S,5R)-Dioxolane Derivative (Methyl Ester) 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid
Key Bond Lengths (Å) O1–C1: 1.3792; C1–C2: 1.5176 O4–C1: 1.3792; C4–C7: 1.5129
Key Bond Angles (°) O1–C1–C2: 123.44; C4–O4–C5: 108.3 O4–C5–H5: 108.3; C3–O3–C4: 109.4
Hydrogen Bonding Weak C–H···O interactions Stronger O–H···O networks due to carboxylic acid group
Ring Strain Moderate (five-membered ring) Lower (six-membered ring)

Key Findings:

Stereochemical Influence : The (4S,5R) configuration in dioxolane derivatives enhances enantioselectivity compared to (4R,5S) or (4S,5S) isomers, which show reduced compatibility in chiral templates .

Ester vs. Acid Functionality : Methyl and ethyl esters exhibit higher volatility and solubility in organic solvents, making them preferable for catalytic reactions. The carboxylic acid form participates in hydrogen bonding, influencing crystallinity .

Ring Size Effects : Dioxane analogs (six-membered rings) exhibit reduced ring strain and distinct hydrogen-bonding patterns compared to dioxolanes, impacting their stability in acidic conditions .

Safety Profiles : Methyl esters (e.g., CAS 38410-80-9) are flammable (H225), while carboxylic acids and deuterated analogs (e.g., TRC-H828187) require controlled storage due to hygroscopicity .

Research Implications

  • Synthetic Utility: The methyl ester is pivotal in total synthesis routes for natural products like terpenoids and β-lactam antibiotics due to its rigid chiral framework .
  • Isotopic Labeling : Deuterated versions (e.g., C₁₁D₆H₁₄O₅) enable metabolic tracing in pharmacokinetic studies .
  • Crystallography : SHELX software remains a standard for refining crystal structures of these compounds, though modern alternatives offer faster processing .

Biological Activity

(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid (CAS No. 13808384) is a dioxolane derivative with significant potential in various biological applications. This compound has garnered interest due to its unique structural features and the biological activities associated with similar compounds. This article delves into the biological activity of this compound, highlighting its cytotoxic effects, antibacterial properties, and potential therapeutic applications.

  • Molecular Formula : C8H14O4
  • Molecular Weight : 174.19 g/mol
  • InChI Key : AELKYRWKHKGMAD-RITPCOANSA-N

Cytotoxic Activity

Cytotoxicity studies have shown that this compound exhibits selective cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

Cell Line IC50 (µM) Notes
A549 (Lung)<10Selective inhibition observed
A375 (Melanoma)5.7Significant cytotoxicity noted
Hela (Cervical)Not activeNo significant cytotoxicity observed
K562 (Leukemia)25.1Moderate inhibition

The compound demonstrated a notable capacity to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), with IC50 values of 1.4 µM and 2.8 µM respectively .

Antibacterial Activity

Preliminary studies indicate that the compound exhibits antibacterial properties against several pathogenic bacteria. The effectiveness was evaluated through minimum inhibitory concentration (MIC) assays:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Moderate activity
Escherichia coli64Low activity
Pseudomonas aeruginosa128Minimal activity

These results suggest that while this compound has some antibacterial potential, further optimization may be necessary to enhance its efficacy .

Case Studies and Research Findings

  • Cytotoxicity in Cancer Research : A study focusing on the cytotoxic effects of dioxolane derivatives found that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation across multiple lines. The study highlighted the potential for these compounds as lead candidates in anticancer drug development .
  • Antibacterial Activity Assessment : In a comparative analysis of various dioxolane derivatives against bacterial strains, it was noted that while some exhibited strong antibacterial activity, others like this compound showed moderate effects against specific strains .
  • Neuroprotective Studies : Research into neuroprotective agents derived from natural products indicated that dioxolane structures could play a role in preventing neurodegeneration by inhibiting key enzymes involved in neurotransmitter breakdown .

Q & A

Q. Advanced

  • DFT calculations : Predict regioselectivity in ring-opening reactions by modeling transition states. For example, nucleophilic attack at C4 is favored due to lower activation energy (ΔG‡ ≈ 18 kcal/mol vs. 22 kcal/mol at C5) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization for pharmacological studies.
  • Conformational analysis : Identify low-energy conformers (e.g., chair vs. boat dioxolane rings) to rationalize stereochemical outcomes .

How should researchers resolve discrepancies between NMR data and X-ray crystallography results when assigning the configuration of the compound?

Advanced (Data Contradiction Analysis)
Discrepancies often arise from dynamic processes (e.g., ring puckering) or solvent effects in NMR:

Variable-temperature NMR : Probe conformational exchange by observing signal coalescence at elevated temperatures.

Cross-validation with crystallography : Prioritize X-ray data for absolute configuration, as NMR coupling constants (e.g., J₄,₅) may mislead due to averaging .

Solid-state NMR : Compare with solution-phase data to isolate environmental effects.

Computational NMR prediction : Use software (e.g, Gaussian) to simulate spectra for proposed configurations and match experimental data .

What methodologies are recommended for analyzing the stability of this compound under varying pH conditions?

Q. Advanced

  • Kinetic stability assays : Monitor degradation via HPLC at pH 1–13. For example, half-life (t₁/₂) decreases from 48 hrs (pH 7) to <2 hrs (pH 12) due to base-catalyzed ring-opening.
  • Arrhenius analysis : Determine activation energy (Eₐ) for hydrolysis (e.g., Eₐ ≈ 25 kJ/mol in acidic conditions) .
  • Isotopic labeling : Use ¹⁸O-water to trace hydrolysis pathways (e.g., carboxylate vs. ether cleavage).

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